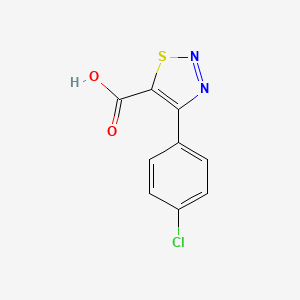

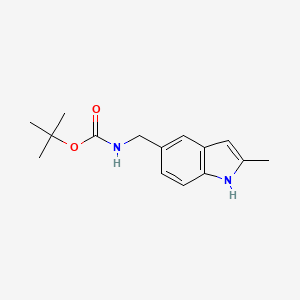

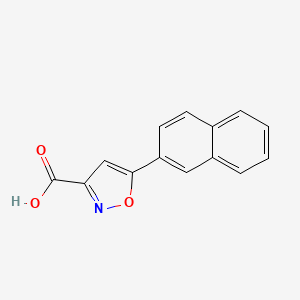

![molecular formula C12H7NO4S B1415342 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid CAS No. 2197062-01-2](/img/structure/B1415342.png)

3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid

Descripción general

Descripción

“3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid” is a compound that contains an oxazole ring, a furan ring, and a thiophene ring . Oxazole is a heterocyclic compound with a five-membered ring containing an oxygen atom and a nitrogen atom . Thiophene is a five-membered ring with one sulfur atom .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . Thiophene contains a five-membered ring made up of one sulfur atom . The specific molecular structure of “3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid” is not detailed in the retrieved data.Aplicaciones Científicas De Investigación

Oxidation and Synthesis in Chemistry

- Oxidation processes involving similar compounds, such as 2-hetarylbenzimidazoles, are essential in chemical research for producing carboxylic acids and formyl derivatives (El’chaninov, Simonov, & Simkin, 1982). This process demonstrates the significance of oxidative reactions in the synthesis of heterocyclic compounds.

Heterocyclic Compound Synthesis

- The creation of heterocyclic compounds, such as thiophene- and furan-2-carboxylic acids, plays a crucial role in expanding the diversity of chemical entities for potential applications in various fields (Gorak et al., 2009). These compounds are integral to developing new chemicals with unique properties and potential applications.

Biological Activity and Medicinal Chemistry

- Thiophene-containing compounds, including those similar to 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid, are noted for their diverse biological activities. They have been researched for anticancer, antibacterial, antiviral, and antioxidant properties (Mabkhot et al., 2017). This highlights the potential of these compounds in medicinal chemistry and drug development.

Antibacterial and Antifungal Properties

- Compounds derived from 5-heteroaryl-2-thiophenecarboxylic acids, closely related to the mentioned acid, have been explored for their antibacterial and antifungal properties (Iradyan et al., 2014). This area of research underscores the importance of such compounds in the development of new antimicrobial agents.

Synthesis of Novel Heterocyclic Derivatives

- The synthesis of novel heterocyclic derivatives using thiophene carboxylic acids, similar to the compound , has been explored for their potential in developing new chemical entities with unique properties (Shipilovskikh et al., 2020). This research is crucial for expanding the chemical space and exploring new applications in various industries.

Mecanismo De Acción

Target of Action

The primary target of this compound is the GATA family proteins , specifically GATA3 . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development.

Mode of Action

The compound acts as an inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and SOX4 , which are both important transcription factors involved in cell differentiation and development.

Biochemical Pathways

The inhibition of GATA3 by this compound significantly suppresses Th2 cell differentiation . Th2 cells are a type of T cell that play a key role in the immune response, particularly in the response to parasites and in allergic reactions. The suppression of Th2 cell differentiation can therefore have significant effects on these processes.

Pharmacokinetics

The compound’s molecular size and geometry, which can influence its pharmacokinetic properties, are noted .

Result of Action

The result of the compound’s action is a significant suppression of Th2 cell differentiation . This can lead to a decrease in the expression and production of Th2 cytokines , which are signaling molecules that mediate the immune response.

Propiedades

IUPAC Name |

3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4S/c14-12(15)11-7(3-4-18-11)8-1-2-9(17-8)10-5-13-6-16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWICLWJOXGYLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C2=CC=C(O2)C3=CN=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

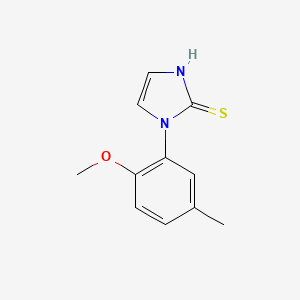

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)

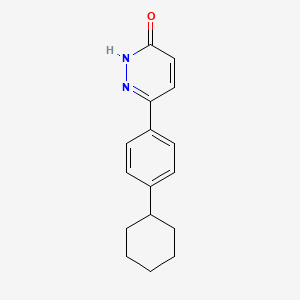

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

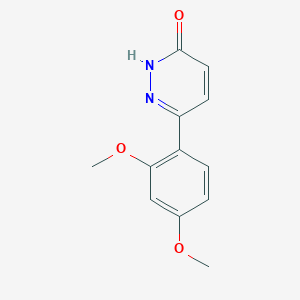

![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)